molecular formula C18H17ClN2O2S B2397252 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 851864-26-1

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2397252
CAS RN: 851864-26-1
M. Wt: 360.86
InChI Key: YTMUIVQJVAYQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, also known as BCI, is a compound that has been extensively studied for its potential therapeutic applications. BCI is a small molecule that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Antimycotic Activity

A series of compounds, including structures related to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, have been synthesized and evaluated for their antimycotic (antifungal) activities. These compounds have shown promising results in preliminary structure-activity relationship studies, highlighting their potential as antimycotic agents. Notably, Sertaconazole, a related compound, was identified for further research due to its potent antimycotic properties (Raga et al., 1992).

Novel CRTh2 Receptor Antagonist Chemotype

The compound represents a novel chemotype for CRTh2 receptor antagonism, discovered through high-throughput screening. The hit-to-lead evolution of this compound and its derivatives showed significant structure-activity relationships (SAR), along with promising in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) properties. This discovery opens up new avenues for therapeutic applications targeting the CRTh2 receptor, which is implicated in various inflammatory and allergic conditions (Pothier et al., 2012).

Heme Oxygenase Inhibitors

Research into the development of heme oxygenase (HO) inhibitors, which could potentially have therapeutic applications, identified compounds with structures similar to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone. These inhibitors show a common binding mode despite differing chemical structures, indicating a flexible yet defined inhibitor binding pocket. This insight is crucial for the optimization of HO inhibitors for future drug development (Rahman et al., 2008).

properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-6-8-16(9-7-15)23-12-17(22)21-11-10-20-18(21)24-13-14-4-2-1-3-5-14/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUIVQJVAYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.